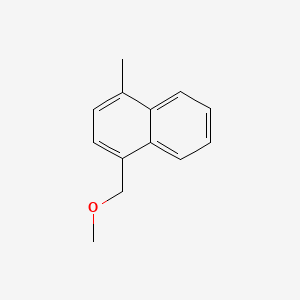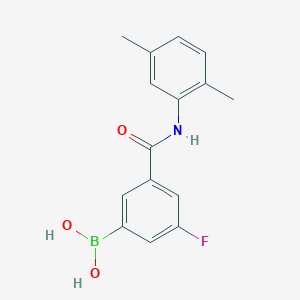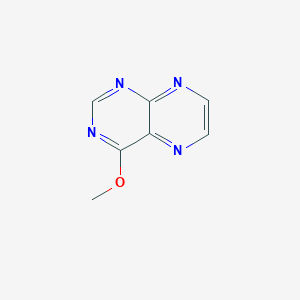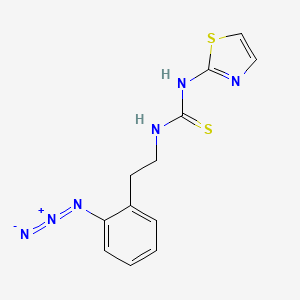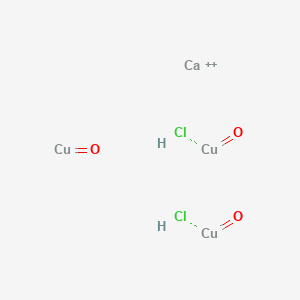
10-Ethoxy-1,5,10-trimethylcyclododecadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Ethoxy-1,5,10-trimethylcyclododecadiene is an organic compound with the molecular formula C17H30O It is a cyclododecadiene derivative, characterized by the presence of ethoxy and methyl groups attached to the cyclododecadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Ethoxy-1,5,10-trimethylcyclododecadiene typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 1,5,10-trimethylcyclododecatriene with ethyl alcohol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the ethoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
10-Ethoxy-1,5,10-trimethylcyclododecadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
10-Ethoxy-1,5,10-trimethylcyclododecadiene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 10-Ethoxy-1,5,10-trimethylcyclododecadiene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,5,10-Trimethylcyclododecadiene: Lacks the ethoxy group, resulting in different chemical properties and reactivity.
10-Methoxy-1,5,10-trimethylcyclododecadiene: Contains a methoxy group instead of an ethoxy group, leading to variations in its chemical behavior.
Uniqueness
10-Ethoxy-1,5,10-trimethylcyclododecadiene is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
75531-55-4 |
|---|---|
Molecular Formula |
C17H30O |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
(1Z,3Z)-10-ethoxy-1,5,10-trimethylcyclododeca-1,3-diene |
InChI |
InChI=1S/C17H30O/c1-5-18-17(4)13-7-6-9-15(2)10-8-11-16(3)12-14-17/h8,10-11,15H,5-7,9,12-14H2,1-4H3/b10-8-,16-11- |
InChI Key |
IRLFTWWAUJGKFF-IYUHHCAHSA-N |
Isomeric SMILES |
CCOC1(CCCCC(/C=C\C=C(/CC1)\C)C)C |
Canonical SMILES |
CCOC1(CCCCC(C=CC=C(CC1)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,5-Diamino-6-[(4-bromophenyl)amino]pyrimidin-4(1h)-one](/img/structure/B12651693.png)


